molecular formula C18H24ClN3O2S B2979974 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride CAS No. 1327505-26-9

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride

Cat. No.: B2979974
CAS No.: 1327505-26-9
M. Wt: 381.92
InChI Key: NUQGUKWPQDWGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride is a piperazine-based small molecule featuring a 4-methylthiazole moiety linked via a methylene bridge to the piperazine ring and a p-tolyloxy group attached to the ethanone core. The hydrochloride salt enhances its solubility, a common strategy in drug design to improve bioavailability. The 4-methylthiazole and p-tolyloxy groups likely influence its lipophilicity, metabolic stability, and target binding, as seen in related compounds .

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-14-3-5-16(6-4-14)23-12-18(22)21-9-7-20(8-10-21)11-17-19-15(2)13-24-17;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQGUKWPQDWGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride, a complex organic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

  • Thiazole Ring : Known for its antimicrobial properties.
  • Piperazine Moiety : Often associated with neuroactive effects.
  • Phenylpropene Core : Linked to anticancer activity.

The molecular formula is C16H20ClN3OSC_{16}H_{20}ClN_{3}OS with a molecular weight of 337.9 g/mol, which influences its solubility and reactivity in biological systems .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

Antimicrobial Properties

The thiazole ring is recognized for its efficacy against various pathogens. Compounds containing thiazole have been shown to inhibit bacterial growth and possess antifungal properties, making them valuable in treating infections.

Anticancer Activity

Research suggests that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances cytotoxicity .

Neuropharmacological Effects

The piperazine component is linked to psychoactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This suggests possible applications in treating neurological disorders .

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activity of related compounds:

StudyFindings
Antimicrobial Activity A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Antitumor Activity Compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
Neuropharmacological Studies Piperazine derivatives have been tested for their effects on neurotransmitter release, showing promise in modulating anxiety-related behaviors in animal models .

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with key analogs based on structural features, molecular properties, and biological activities (where available).

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Substituents Biological Activity (if reported) Reference
Target Compound 4-Methylthiazole-methyl, p-tolyloxy, ethanone, hydrochloride C₁₉H₂₅ClN₃O₂S 406.94* 4-Methylthiazole, p-tolyloxy Not reported N/A
5i (Benzothiazole-triazole) Benzothiazole, triazole-diphenyltriazole, ethanone C₂₉H₂₇N₇O₂S 593.17 Diphenyltriazole, benzothiazole Anticancer screening (IC₅₀ values)
5j (Benzothiazole-thioether) Benzothiazole, triazole-benzothiazolethio, ethanone C₂₂H₁₉N₅O₂S₂ 507.10 Benzothiazolethio Anticancer screening
MK47 (RTC536) Thiophene-acetic acid, trifluoromethylphenyl C₁₇H₁₈F₃N₃OS 393.40 Thiophene, CF₃-phenyl Not reported (synthetic intermediate)
CAS 1193387-83-5 4-Methylthiazole-methyl, ethanone, dihydrochloride C₁₀H₁₇Cl₂N₃OS 312.23 4-Methylthiazole Not reported
CAS 1351587-55-7 2-Phenylthiazole-methyl, phenyl-ethanone, hydrochloride C₂₃H₂₅ClN₃OS 434.98 Phenylthiazole, phenyl Not reported

*Calculated molecular weight based on formula.

Key Observations:

Structural Variations: The target compound shares the piperazine-ethanone core with analogs but differs in substituents. Its 4-methylthiazole-methyl group is structurally distinct from benzothiazole (5i, 5j) or phenylthiazole (CAS 1351587-55-7) moieties in other compounds . The p-tolyloxy group (methyl-substituted phenoxy) contrasts with the trifluoromethylphenyl (MK47) or diphenyltriazole (5i) groups, which may alter electron distribution and binding affinity .

Molecular Weight and Solubility :

  • The target compound (MW ~407) is lighter than benzothiazole-triazole hybrids (MW 507–593) due to simpler substituents .
  • Hydrochloride salts (target, CAS 1193387-83-5) likely improve aqueous solubility compared to neutral analogs like MK47 .

Biological Activity :

  • Benzothiazole derivatives (5i, 5j) show anticancer activity, suggesting that the thiazole/benzothiazole-piperazine scaffold is pharmacologically relevant .
  • Piperazine derivatives with electron-withdrawing groups (e.g., CF₃ in MK47) are often explored for CNS or antimicrobial applications, but the target compound’s p-tolyloxy group may favor different targets .

Q & A

Q. What are the established synthetic routes for 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling the piperazine moiety with a substituted thiazole ring. For example, thionation of intermediates using phosphorus pentasulfide (P₂S₅) in dry xylene under reflux (2–6 hours) is a critical step for introducing sulfur-containing groups like the 4-methylthiazole . Post-synthesis, purification via recrystallization (ethanol or acetonitrile) ensures high purity (>95%) . X-ray crystallography (single-crystal analysis at 113 K) confirms structural integrity, as seen in analogous piperazine derivatives .

Q. How is the compound structurally characterized in academic settings?

Characterization typically employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperazine and thiazole rings.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray diffraction to resolve stereochemistry and bond lengths (e.g., mean σ(C–C) = 0.002 Å, R factor = 0.035) .
  • Elemental analysis to verify stoichiometry, particularly for hydrochloride salts .

Q. What safety protocols are recommended for handling this compound?

Key safety measures include:

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (xylene, ethanol).
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the piperazine-thiazole bond .
  • Waste disposal : Neutralization of acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or salt dissociation. To address this:

  • Perform controlled solubility assays in buffered solutions (pH 1–12) at 25°C and 37°C.
  • Use DSC/TGA to assess thermal stability and identify hydrate formation .
  • Compare results with structurally similar compounds, such as 4-(4-methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride (mp 239–241°C) .

Q. What strategies optimize the compound’s bioactivity in preclinical studies?

  • Structure-activity relationship (SAR) : Modify the p-tolyloxy group to enhance binding to target receptors (e.g., kinase inhibition). Piperazine derivatives often show improved solubility when substituted with polar groups (e.g., hydroxyl, carboxyl) .
  • Prodrug design : Mask the hydrochloride salt with ester linkages to improve membrane permeability .
  • In silico modeling : Use docking studies to predict interactions with biological targets (e.g., cancer-associated kinases) .

Q. How can analytical methods be developed to assess purity and degradation products?

  • HPLC-UV/LC-MS : Employ C18 columns with gradients of acetonitrile/water (0.1% formic acid) to separate degradation products (e.g., hydrolyzed piperazine).
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks to identify labile sites .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), LOD/LOQ, and recovery rates .

Q. What are common pitfalls in synthesizing analogs with the 4-methylthiazole moiety?

  • Thiazole ring instability : Avoid prolonged heating (>6 hours) during thionation to prevent desulfurization .
  • Byproduct formation : Monitor reactions via TLC to detect intermediates like thiophthalazines .
  • Salt formation : Use stoichiometric HCl in anhydrous conditions to prevent hydrate formation (e.g., hydrate observed in CAS 303134-03-4) .

Q. How should in vivo studies be designed to evaluate pharmacokinetics?

  • Dosing : Administer via oral gavage or IV (1–10 mg/kg) in rodent models.
  • Bioanalysis : Quantify plasma levels using LC-MS/MS with deuterated internal standards.
  • Tissue distribution : Focus on organs with high piperazine uptake (e.g., liver, kidneys) .
  • Metabolite profiling : Identify phase I/II metabolites (e.g., N-oxidation, glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.